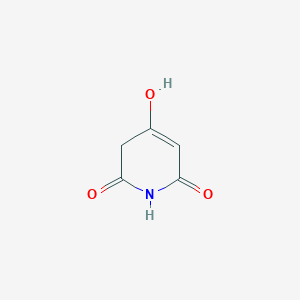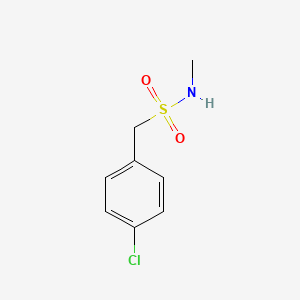
1-(4-chlorophenyl)-N-methylmethanesulfonamide
説明
1-(4-chlorophenyl)-N-methylmethanesulfonamide, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the brain, heart, lungs, liver, and immune system. Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine and other agonists, such as 1-(4-chlorophenyl)-N-methylmethanesulfonamide. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways regulate various cellular processes, such as cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cancer, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit angiogenesis by downregulating various signaling pathways, such as the Wnt/β-catenin pathway and the VEGF pathway. In inflammation, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to reduce inflammation and oxidative stress by modulating the immune response and inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor and regulating various signaling pathways, such as the PI3K-Akt pathway and the CREB pathway.
実験室実験の利点と制限
1-(4-chlorophenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(4-chlorophenyl)-N-methylmethanesulfonamide also has some limitations, such as its instability in aqueous solutions and its potential off-target effects on other adenosine receptors.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-N-methylmethanesulfonamide, such as:
1. Development of more stable and potent analogs of 1-(4-chlorophenyl)-N-methylmethanesulfonamide for therapeutic applications.
2. Investigation of the role of 1-(4-chlorophenyl)-N-methylmethanesulfonamide in other diseases, such as cardiovascular diseases and metabolic disorders.
3. Elucidation of the molecular mechanisms underlying the effects of 1-(4-chlorophenyl)-N-methylmethanesulfonamide on various signaling pathways.
4. Development of novel drug delivery systems for 1-(4-chlorophenyl)-N-methylmethanesulfonamide to improve its bioavailability and efficacy.
5. Investigation of the potential synergy of 1-(4-chlorophenyl)-N-methylmethanesulfonamide with other drugs or therapies in various diseases.
Conclusion
1-(4-chlorophenyl)-N-methylmethanesulfonamide is a potent and selective agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. 1-(4-chlorophenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, but also has some limitations, such as its instability in aqueous solutions. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 1-(4-chlorophenyl)-N-methylmethanesulfonamide and to develop more stable and potent analogs for therapeutic applications.
科学的研究の応用
1-(4-chlorophenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to reduce inflammation and oxidative stress by modulating the immune response. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYACBWYLBGTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



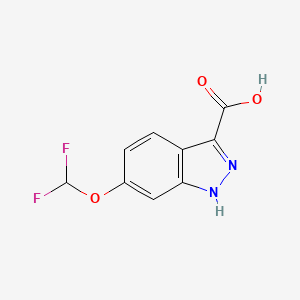
![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B3289531.png)
![6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3289533.png)

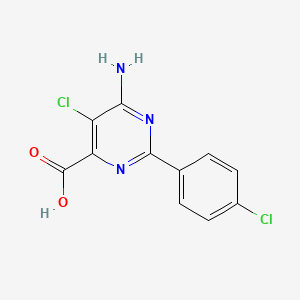
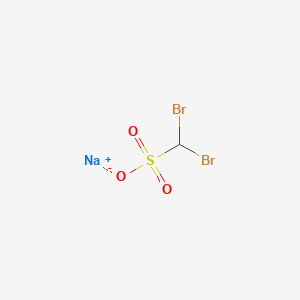
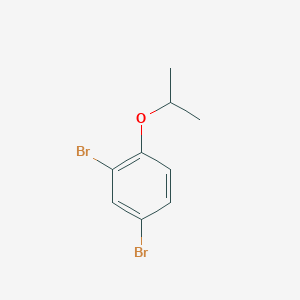
![2-[(4-Aminophenyl)carbamoyl]acetic acid](/img/structure/B3289562.png)
![2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3289575.png)
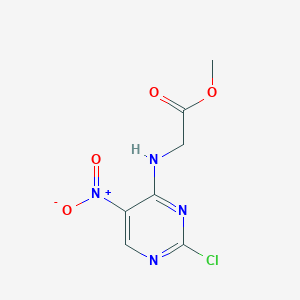
![Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3289588.png)

![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)
